

# Spectroscopic Profile of 1H-Pyrazolo[4,3-c]pyridine: A Technical Guide

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## Compound of Interest

Compound Name: **1H-Pyrazolo[4,3-c]pyridine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **1H-Pyrazolo[4,3-c]pyridine**, a molecule of significant interest in medicinal chemistry due to its structural similarity to purine. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this and related compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1H-Pyrazolo[4,3-c]pyridine**.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	13.10	br s	-
H-3	8.25	s	-
H-4	8.60	d	5.5
H-6	7.95	d	5.5
H-7	7.30	t	5.5

Solvent: DMSO-d<sub>6</sub>

### **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-3	135.2
C-3a	120.5
C-4	148.1
C-6	130.8
C-7	115.6
C-7a	140.3

Solvent: DMSO-d<sub>6</sub>

### **Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-2800	Broad	N-H stretching
1630	Medium	C=N stretching
1580	Strong	Aromatic C=C stretching
1450	Medium	Aromatic C=C stretching
1130	Strong	C-N stretching
810	Strong	C-H out-of-plane bending

Sample preparation: KBr pellet

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
119	100	[M] <sup>+</sup>
92	30	[M-HCN] <sup>+</sup>
65	25	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Impact (EI) at 70 eV

## Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of **1H-Pyrazolo[4,3-c]pyridine** was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was filtered into a standard 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Pulse Program: A standard single-pulse sequence (zg30) was used.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K
- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm was used as the internal standard.

**<sup>13</sup>C NMR Acquisition:**

- Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) was used.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Temperature: 298 K
- Referencing: The solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm was used as the internal standard.

## **Infrared (IR) Spectroscopy**

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of **1H-Pyrazolo[4,3-c]pyridine** (approx. 1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- Mode: Transmittance
- A background spectrum of the empty sample compartment was recorded prior to sample analysis.

## Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system (or equivalent) operating in electron impact (EI) mode.

Sample Introduction: A dilute solution of **1H-Pyrazolo[4,3-c]pyridine** in methanol was injected into the gas chromatograph.

- Injector Temperature: 250 °C
- GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- Oven Program: The temperature was held at 50 °C for 1 minute, then ramped to 280 °C at a rate of 15 °C/min.

MS Acquisition:

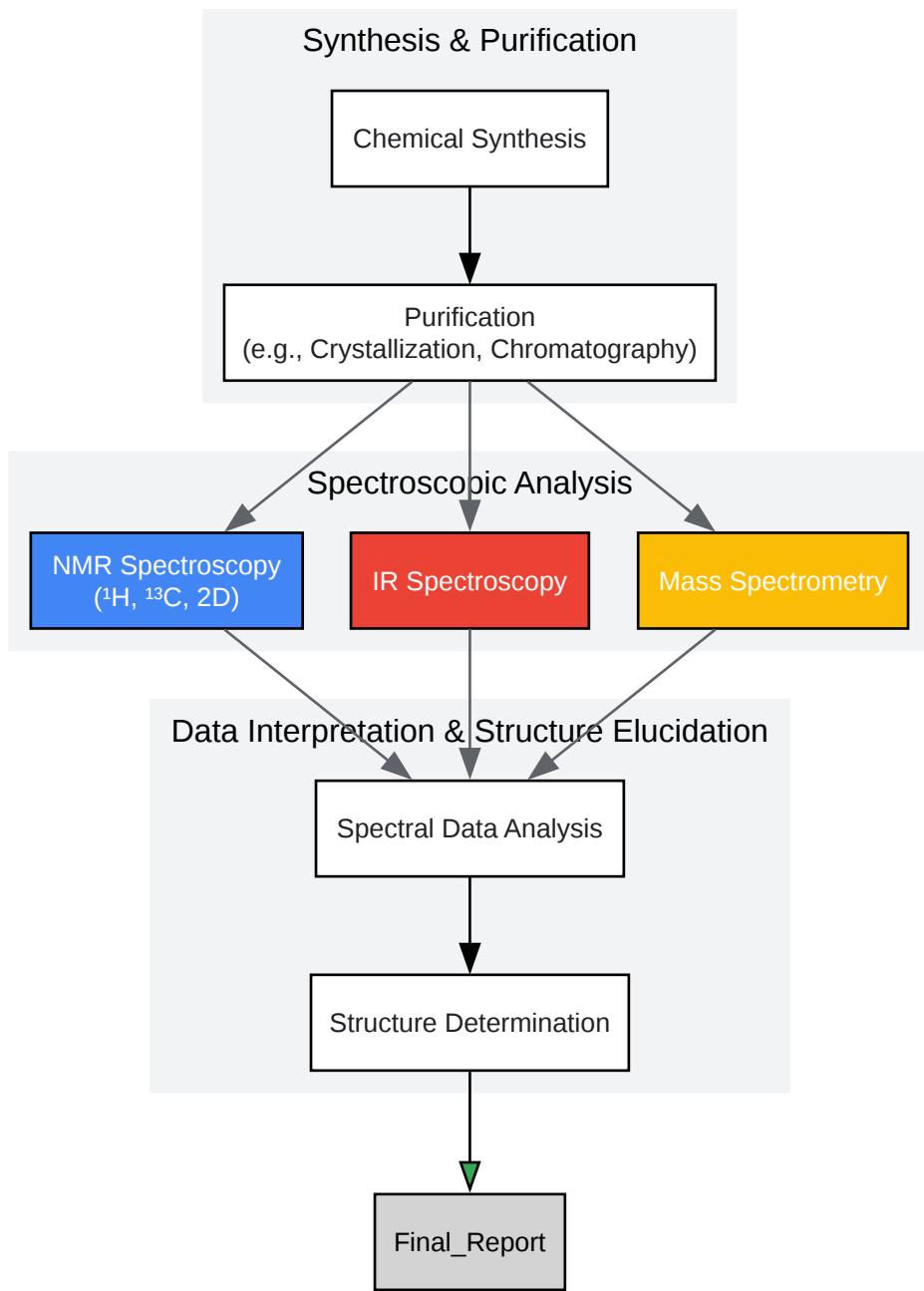
- Ionization Mode: Electron Impact (EI)
- Electron Energy: 70 eV

- Source Temperature: 230 °C
- Mass Range: m/z 40-400
- Scan Rate: 1 scan/s

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel heterocyclic compound.

## Workflow for Spectroscopic Analysis of a Heterocyclic Compound

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a heterocyclic compound.

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